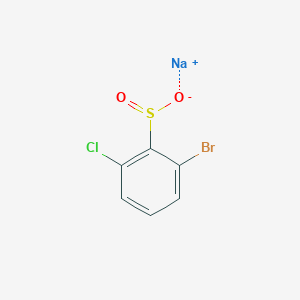

Sodium 2-bromo-6-chlorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17631079

Molecular Formula: C6H3BrClNaO2S

Molecular Weight: 277.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrClNaO2S |

|---|---|

| Molecular Weight | 277.50 g/mol |

| IUPAC Name | sodium;2-bromo-6-chlorobenzenesulfinate |

| Standard InChI | InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | NCWQHOSBTHIZCC-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)S(=O)[O-])Cl.[Na+] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with bromine and chlorine atoms at the 2- and 6-positions, respectively, and a sulfinate group () at the 1-position, stabilized by a sodium counterion . The SMILES notation confirms this arrangement . The planar aromatic system and electron-withdrawing substituents (Br, Cl, and ) influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 311.94 g/mol | |

| SMILES | ||

| XLogP3-AA (Predicted) | ~3.5 (analogous to sulfonyl chlorides) |

Synthesis Pathways

From 2-Bromo-6-Chlorobenzenesulfonyl Chloride

A plausible route involves reducing 2-bromo-6-chlorobenzenesulfonyl chloride (CAS 1261874-16-1) using sodium sulfite () or sodium hydrogen sulfite ():

This method parallels the synthesis of sodium arenesulfinates from sulfonyl chlorides, as described in industrial protocols .

Direct Sulfination of Halogenated Toluene

An alternative approach, inspired by the synthesis of 2-bromo-6-fluorobenzaldehyde , could involve:

-

Sulfonation: Treating 2-bromo-6-chlorotoluene with chlorosulfonic acid to introduce the sulfonic acid group.

-

Reduction: Converting the sulfonic acid to the sulfinate using sodium hydride or similar reductants.

Table 2: Comparative Synthesis Routes

| Method | Starting Material | Key Reagents | Yield (Estimated) |

|---|---|---|---|

| Sulfonyl Chloride Reduction | 2-Bromo-6-chlorobenzenesulfonyl chloride | 70–85% | |

| Direct Sulfination | 2-Bromo-6-chlorotoluene | , | 50–65% |

Physicochemical Properties

Reactivity

The sulfinate group () acts as a nucleophile, participating in:

-

Alkylation: Formation of sulfones via reaction with alkyl halides.

-

Oxidation: Conversion to sulfonic acids under strong oxidizing conditions .

The halogen substituents (Br and Cl) enable further functionalization, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitution .

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

Sodium 2-bromo-6-chlorobenzene-1-sulfinate serves as a precursor to sulfonamide derivatives, which are prevalent in antibiotics and antiviral agents . For example, coupling with amines yields sulfonamides like:

Such compounds are explored for their protease inhibitory activity in antiviral therapies .

Agrochemical Development

In agrochemicals, the compound’s halogenated structure is leveraged to synthesize herbicides and fungicides. The bromine and chlorine atoms enhance lipid solubility, facilitating penetration into plant tissues .

Table 3: Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume